molecular formula C23H20ClNO B4025601 (2E)-N,N-dibenzyl-3-(4-chlorophenyl)prop-2-enamide

(2E)-N,N-dibenzyl-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B4025601
M. Wt: 361.9 g/mol
InChI Key: XZFLNGBFLWNXPV-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N,N-dibenzyl-3-(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H20ClNO and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dibenzyl-3-(4-chlorophenyl)acrylamide is 361.1233420 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acrylamide in Polymer Science

Acrylamide derivatives, including N,N-dibenzyl-3-(4-chlorophenyl)acrylamide, are crucial in synthesizing polyacrylamide, which serves numerous applications across industries. Polyacrylamide is utilized as a soil conditioner, in wastewater treatment, cosmetics, paper, and textile industries, and as a solid support for protein separation by electrophoresis due to its excellent gel properties (Friedman, 2003).

Biomedical Applications

In the biomedical sector, acrylamide derivatives are explored for their potential in drug delivery systems. Research indicates that starch-based biodegradable hydrogels, incorporating acrylamide monomers, show promise as drug delivery vehicles due to their biocompatibility and degradability (Elvira et al., 2002). Such hydrogels can be engineered to release therapeutic agents in a controlled manner, addressing specific medical needs.

Environmental and Analytical Chemistry

Acrylamide derivatives are also significant in environmental and analytical chemistry, particularly in water purification processes. The polymerization of acrylamide and its derivatives into polyacrylamide plays a critical role in forming superabsorbent polymers used as internal curing agents in well cement, highlighting their importance in improving the durability and longevity of construction materials (Liu et al., 2016).

Advanced Material Science

In material science, acrylamide derivatives are utilized in synthesizing polymerizable protein monomers, leading to the formation of protein-acrylamide hydrogels. These materials are of interest for various applications, including biotechnology and tissue engineering, due to their ability to incorporate biological molecules into a stable hydrogel network, thus enabling the creation of bioactive materials for specific applications (Xiao & Tolbert, 2009).

Properties

IUPAC Name

(E)-N,N-dibenzyl-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO/c24-22-14-11-19(12-15-22)13-16-23(26)25(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-16H,17-18H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFLNGBFLWNXPV-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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